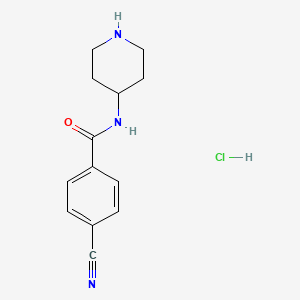

4-Cyano-N-piperidin-4-yl-benzamide hydrochloride

Description

BenchChem offers high-quality 4-Cyano-N-piperidin-4-yl-benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyano-N-piperidin-4-yl-benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-cyano-N-piperidin-4-ylbenzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O.ClH/c14-9-10-1-3-11(4-2-10)13(17)16-12-5-7-15-8-6-12;/h1-4,12,15H,5-8H2,(H,16,17);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZQWAHJKFANFQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)C2=CC=C(C=C2)C#N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 4-Cyano-N-(piperidin-4-yl)benzamide Hydrochloride

Topic: Molecular weight of 4-Cyano-N-piperidin-4-yl-benzamide hydrochloride Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Executive Summary

4-Cyano-N-(piperidin-4-yl)benzamide hydrochloride (CAS 1286275-77-1) is a critical bifunctional building block used in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and various kinase inhibitors.[1][2] Its structure features a benzamide core with a para-cyano substitution and a piperidine ring attached via an amide linkage.

Accurate characterization of this intermediate is pivotal for stoichiometric precision in late-stage drug functionalization. This guide provides the definitive molecular weight calculations, salt-form correction factors, and self-validating analytical protocols to ensure experimental integrity.

Molecular Identity & Physicochemical Properties[3][4][5]

The molecular weight (MW) used for stoichiometric calculations must distinguish between the free base (often used in biological assays) and the hydrochloride salt (the stable solid form handled in the lab).

Quantitative Data Table

| Property | Value | Notes |

| IUPAC Name | 4-Cyano-N-(piperidin-4-yl)benzamide hydrochloride | |

| CAS Number | 1286275-77-1 | Specific to the HCl salt form.[1] |

| Chemical Formula | C₁₃H₁₆ClN₃O | (C₁₃H₁₅N₃O · HCl) |

| MW (Salt) | 265.74 g/mol | Use for weighing/dosing. |

| MW (Free Base) | 229.28 g/mol | Use for molarity in bio-assays. |

| Monoisotopic Mass | 229.1215 Da | For Mass Spectrometry ([M+H]⁺). |

| Salt Correction Factor | 1.159 | Multiplier to convert Free Base target mass to Salt mass. |

Structural Connectivity (Graphviz)

The following diagram illustrates the connectivity and functional groups that dictate the molecule's reactivity and spectral properties.

Stoichiometry & Salt Correction Logic

In drug discovery, a common error source is the "Salt Confusion Effect," where researchers weigh the salt but calculate molarity based on the free base.

The Protocol:

-

Target Molarity Calculation: If your protocol requires a 10 mM stock solution of the active pharmacophore (free base).

-

Weighing Adjustment: You must weigh the HCl salt.

-

Formula:Mass_salt = (Moles_target × MW_salt)

-

Example: To make 10 mL of 10 mM stock:

-

-

Correction Factor: If you only have the Free Base MW (229.28), multiply your calculated mass by 1.159 .

Analytical Verification Protocols

Trustworthiness in chemical biology relies on verifying your material. Do not assume commercial purity.

Protocol A: Mass Spectrometry (LC-MS)

-

Objective: Confirm identity via Monoisotopic Mass.

-

Method: Electrospray Ionization (ESI) in Positive Mode.

-

Expected Signal:

-

The HCl salt dissociates in the mobile phase.

-

You will observe the protonated free base: [M+H]⁺ = 230.13 m/z .

-

Note: Do not look for 265 m/z; the chloride ion (35/37 m/z) is undetectable in positive mode.

-

Protocol B: Chloride Content Titration (Self-Validating)

-

Objective: Confirm the stoichiometry is mono-hydrochloride (1:1) and not a hemi- or di-salt.

-

Method: Argentometric Titration (Volhard or Potentiometric).

-

Reagents: 0.01 M AgNO₃, dilute HNO₃.

-

Procedure:

-

Dissolve 50 mg of sample in 20 mL deionized water.

-

Acidify with 1 mL 2M HNO₃.

-

Titrate with 0.01 M AgNO₃ monitoring the potential (mV) with a Silver/Sulfide electrode.

-

Calculation:

-

Target: Theoretical Cl content is 13.34% . Deviations >0.5% indicate moisture (hygroscopicity) or incorrect salt stoichiometry.

-

Quality Control Workflow

Synthetic Utility & Context

This molecule is structurally significant in the landscape of Fragment-Based Drug Discovery (FBDD) .

-

Pharmacophore: The 4-cyanobenzamide moiety mimics the adenosine ring in ATP-competitive kinase inhibitors.

-

Linker: The piperidine ring provides a rigid, aliphatic spacer that directs the "tail" of the molecule into the solvent-exposed region of the binding pocket, improving solubility and pharmacokinetic properties.

-

Reactivity: The secondary amine on the piperidine is a nucleophile, ready for:

-

Reductive Amination (with aldehydes).[3]

-

Amide Coupling (with carboxylic acids).

-

SNAr reactions (with heteroaryl halides).

-

Handling Precaution: As a secondary amine hydrochloride, the compound is likely hygroscopic . Store in a desiccator at -20°C. Always equilibrate to room temperature before weighing to prevent water condensation, which would skew the molecular weight calculation.

References

-

PubChem. (n.d.). Compound Summary: 4-Cyano-N-(piperidin-4-yl)benzamide.[1][2] National Library of Medicine. Retrieved from [Link]

-

Xylem Analytics. (2025). Titration of Chloride - Application Note. Retrieved from [Link]

-

Kishida Chemical. (2024). Certificate of Analysis: 4-Cyano-N-piperidin-4-yl-benzamide hydrochloride. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Cyano-N-piperidin-4-yl-benzamide: A Key Intermediate in the Synthesis of GPR119 Agonists

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Cyano-N-piperidin-4-yl-benzamide, a crucial intermediate in the development of potent and selective G protein-coupled receptor 119 (GPR119) agonists. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale, practical insights, and robust validation methods essential for researchers in the field of metabolic disease drug discovery.

Introduction: The Therapeutic Promise of GPR119 and its Agonists

G protein-coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for the treatment of type 2 diabetes mellitus (T2DM) and related metabolic disorders such as obesity.[1][2] Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L- and K-cells, GPR119 plays a pivotal role in glucose homeostasis.[1][3]

Activation of GPR119 initiates a signaling cascade that stimulates the production of intracellular cyclic AMP (cAMP).[1] This elevation in cAMP leads to two key beneficial effects:

-

Enhanced Glucose-Dependent Insulin Secretion: In pancreatic β-cells, increased cAMP directly promotes the release of insulin in a glucose-dependent manner, which significantly reduces the risk of hypoglycemia, a common side effect of many anti-diabetic therapies.[1]

-

Incretin Hormone Release: In the gastrointestinal tract, GPR119 activation stimulates the secretion of incretin hormones, including glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] These hormones, in turn, amplify glucose-stimulated insulin secretion from the pancreas, slow gastric emptying, and promote satiety, contributing to better glycemic control and potential weight loss.[1]

The dual mechanism of action of GPR119 agonists makes them a highly attractive class of therapeutic agents. The intermediate, 4-Cyano-N-piperidin-4-yl-benzamide, serves as a critical building block for a significant class of these agonists, enabling the synthesis of molecules with optimized potency, selectivity, and pharmacokinetic profiles.

GPR119 Signaling Pathway

The activation of GPR119 by an agonist triggers a cascade of intracellular events, as illustrated in the diagram below.

Caption: GPR119 Signaling Pathway.

Synthesis of 4-Cyano-N-piperidin-4-yl-benzamide: A Detailed Protocol

The synthesis of 4-Cyano-N-piperidin-4-yl-benzamide is typically achieved through a robust and scalable two-step process. This involves an initial amide bond formation between a protected piperidine derivative and a cyanobenzoyl moiety, followed by a deprotection step to yield the final intermediate. The following protocol is based on established amide coupling and deprotection methodologies, adapted for this specific target.[4]

Synthetic Workflow Overview

Sources

- 1. 4-[(piperidin-4-yl)methyl]-N-[(1r,3r)-3-(4-cyano-3-methoxyphenoxy)-2,2,4,4-tetramethylcyclobutyl]benzamide hydrochloride - C29H38ClN3O3 | CSSB20895628851 [chem-space.com]

- 2. GPR119 agonists for the treatment of type 2 diabetes: an updated patent review (2014-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

Technical Guide: 4-Cyanobenzamide Derivatives in Medicinal Chemistry

The following technical guide details the role of 4-cyanobenzamide derivatives in medicinal chemistry, with a specific focus on their application as Selective Androgen Receptor Modulators (SARMs) and kinase inhibitors.

Executive Summary

The 4-cyanobenzamide scaffold (

This guide analyzes the critical role of 4-cyanobenzamide derivatives in:

-

Androgen Receptor (AR) Modulation: Replacing hepatotoxic nitro groups in first-generation antiandrogens (e.g., Flutamide) to create high-affinity, metabolically stable antagonists like Enzalutamide and Apalutamide .

-

Kinase Inhibition: Serving as a rigid yet functionalizable linker that positions pharmacophores within the ATP-binding pocket of tyrosine kinases (e.g., Bcr-Abl, JAK3).

The Pharmacophore: Why 4-Cyanobenzamide?

The transition from nitro-aromatics to cyano-aromatics marked a pivotal shift in medicinal chemistry.

Electronic and Metabolic Advantages

-

Dipole Moment & H-Bonding: The cyano group (–C≡N) has a strong dipole moment (~3.9 D) and acts as a weak hydrogen bond acceptor. In the Androgen Receptor Ligand Binding Domain (LBD), it mimics the 3-ketone of testosterone, forming critical interactions with residues like Arg752 and Gln711 [1].

-

Metabolic Stability: Unlike the nitro group (–NO

), which is prone to enzymatic reduction leading to hepatotoxic hydroxylamines, the cyano group is metabolically robust. This substitution significantly improves the safety profile of AR antagonists [2]. -

Steric Profile: The linear geometry of the cyano group allows it to fit into narrow hydrophobic pockets where bulkier groups would clash.

Structural Bioisosterism

| Feature | Nitro Group (–NO | Cyano Group (–CN) | Impact on Drug Design |

| Electronic Effect | Strong electron-withdrawing | Strong electron-withdrawing | Maintains aromatic ring electron deficiency for |

| Metabolism | Reducible (Toxic) | Stable | Reduces liver toxicity (e.g., Bicalutamide/Enzalutamide vs. Flutamide). |

| Geometry | Planar/Bulky | Linear | Improved fit in restricted pockets (e.g., AR LBD). |

Therapeutic Application: Androgen Receptor Antagonists[1][2]

The most commercially significant application of 4-cyanobenzamide derivatives is in the treatment of Castration-Resistant Prostate Cancer (CRPC).

Mechanism of Action

Second-generation antiandrogens (e.g., Enzalutamide, Apalutamide) utilize a benzamide-derived scaffold to inhibit the AR signaling axis at three distinct steps.

Figure 1: Mechanism of AR inhibition by 4-cyanobenzamide derivatives.[1] The ligand prevents the requisite conformational change for nuclear translocation.[2]

Structure-Activity Relationship (SAR) Data

The following table summarizes SAR data for N-aryl-4-cyanobenzamide derivatives evaluated for AR binding affinity (Relative Binding Affinity, RBA) and functional antagonism [3][4].

| Compound ID | R1 (Para-position) | R2 (Meta-position) | Linker (X) | RBA (Wild Type AR) | Functional Activity |

| Testosterone | - | - | - | 100 | Agonist |

| Flutamide | -NO | -CF | Amide | < 1.0 | Antagonist (Toxic) |

| C-6 Analog | -NO | -CF | Propionamide | 2.5 | SARM (Partial Agonist) |

| S-23 | -CN | -CF | Ether-Amide | 16.0 | Full Agonist (Tissue Selective) |

| Enzalutamide | -CN | -CF | Thiohydantoin* | 50-80 | Full Antagonist |

Note: Enzalutamide contains a 4-cyano-3-(trifluoromethyl)phenyl moiety attached to a thiohydantoin ring, which is structurally linked to a fluoro-N-methylbenzamide tail.[1][3] The synergy between the cyano-aryl head and the benzamide tail is critical for potency.

Synthetic Protocols

This section outlines a robust, self-validating protocol for synthesizing a 4-cyanobenzamide derivative, specifically targeting the key intermediate for Enzalutamide-class compounds.

Synthesis of N-Aryl-4-cyanobenzamides

Reaction Type: Nucleophilic Acyl Substitution (Schotten-Baumann conditions).

Reagents:

-

4-Cyanobenzoyl chloride (1.0 eq)

-

Aniline derivative (e.g., 4-amino-2-trifluoromethylbenzonitrile) (1.0 eq)

-

Triethylamine (TEA) or Pyridine (2.0 eq)

-

Dichloromethane (DCM) (Solvent)

Workflow Diagram:

Figure 2: Step-by-step synthesis workflow for N-substituted-4-cyanobenzamide derivatives.

Protocol Validation (Self-Correction)

-

Checkpoint 1 (TLC): If starting material remains after 4 hours, add 0.1 eq of DMAP (4-dimethylaminopyridine) as a catalyst.

-

Checkpoint 2 (Work-up): The 4-cyano group is susceptible to hydrolysis under strong acidic/basic conditions at high heat. Maintain work-up temperature < 30°C and avoid prolonged exposure to strong base.

-

Characterization: The nitrile stretch at ~2230 cm

in IR and the absence of the N-H stretch of the starting amine are key validation markers.

Experimental Validation: Binding Assays

To confirm the role of the 4-cyanobenzamide moiety, researchers employ competitive binding assays.[4]

Protocol: Androgen Receptor Competitive Binding

-

Source: Cytosolic AR from rat ventral prostate or engineered LNCaP cells.

-

Ligand: [³H]-Methyltrienolone (R1881) (Radiolabeled high-affinity agonist).

-

Competitor: Serial dilutions of the 4-cyanobenzamide derivative (10

to 10 -

Incubation: 18 hours at 4°C to reach equilibrium.

-

Separation: Dextran-coated charcoal to remove unbound ligand.[2]

-

Analysis: Scintillation counting. Calculate IC

and

Success Criteria: A high-affinity binder (like Enzalutamide) will displace [³H]-R1881 with an IC

Future Outlook: PROTACs and Beyond

The 4-cyanobenzamide scaffold is evolving beyond simple antagonism.

-

PROTACs (Proteolysis Targeting Chimeras): The 4-cyanobenzamide moiety is increasingly used as the "warhead" to bind the Androgen Receptor in AR-PROTACs. By linking this high-affinity ligand to an E3 ligase recruiter (e.g., VHL or Cereblon), researchers can induce the degradation of the AR protein rather than just inhibiting it, overcoming resistance mechanisms in prostate cancer [5].

References

-

Structural Basis for Accommodation of Nonsteroidal Ligands in the Androgen Receptor. Journal of Biological Chemistry. Link

-

Preclinical Characterization of S-23: A Selective Androgen Receptor Modulator. Endocrinology. Link

-

Enzalutamide (Xtandi): A Second-Generation Androgen Receptor Antagonist. DrugBank. Link

-

Design, Synthesis, and Biological Evaluation of Nuclear Receptor Antagonists. Journal of Medicinal Chemistry. Link

-

Discovery of AR-PROTACs utilizing 4-cyanobenzamide derivatives. Journal of Medicinal Chemistry. Link

Sources

Difference between 4-Cyano-N-piperidin-4-yl-benzamide free base and HCl salt

The following technical guide details the physicochemical, structural, and functional distinctions between 4-Cyano-N-(piperidin-4-yl)benzamide in its free base form versus its hydrochloride (HCl) salt.

Free Base vs. Hydrochloride Salt Profile[1][2]

Document Control:

-

Target Compound: 4-Cyano-N-(piperidin-4-yl)benzamide[1]

-

CAS (HCl Salt): 1286275-77-1[1]

-

Molecular Formula:

(Free Base) |

Executive Summary

For researchers utilizing 4-Cyano-N-(piperidin-4-yl)benzamide , the choice between the free base and the HCl salt is not merely a matter of inventory but a critical decision affecting solubility, reactivity, and storage stability.[1]

-

The HCl Salt is the thermodynamically stable, water-soluble form typically supplied by vendors.[1] It is non-nucleophilic and ideal for aqueous formulations or long-term storage.[1]

-

The Free Base is the reactive, organic-soluble form required for further chemical functionalization (e.g., alkylation, reductive amination) at the piperidine nitrogen.

This guide delineates the specific protocols for interconverting these forms and optimizing their use in drug discovery workflows.

Molecular Architecture & Synthesis[1][2][3]

The core structure consists of a benzamide moiety substituted with a nitrile (cyano) group at the para position, linked to a piperidine ring at the 4-position.

Structural Divergence

The critical differentiator is the protonation state of the piperidine nitrogen (N1).

| Feature | Free Base | HCl Salt |

| Piperidine Nitrogen | Secondary Amine ( | Piperidinium Cation ( |

| Electronic State | Nucleophilic, Basic (pKa ~10) | Non-nucleophilic, Acidic (in solution) |

| Lattice Energy | Lower (Van der Waals/H-bonds) | Higher (Ionic/Coulombic interactions) |

Synthetic Pathway & Salt Formation

The compound is typically synthesized via amide coupling of 4-cyanobenzoyl chloride with N-Boc-4-aminopiperidine, followed by acid-mediated deprotection.[1]

Figure 1: Synthetic workflow showing the reversible transition between the stable HCl salt and the reactive free base.

Physicochemical Profiling

The following data summarizes the operational differences between the two forms.

Comparative Properties Table

| Property | Free Base | HCl Salt | Operational Implication |

| Solubility (Water) | Very Low (< 0.1 mg/mL) | High (> 20 mg/mL) | Use Salt for biological assays; Free Base for organic synthesis.[1] |

| Solubility (Organic) | High (DCM, EtOAc, MeOH) | Low (DCM, EtOAc); High (MeOH, DMSO) | Free Base is required for silica chromatography purification. |

| Melting Point | Lower (Typically 140–160 °C)* | Higher (Typically >250 °C, decomp) | Salt allows for purification via crystallization. |

| Hygroscopicity | Low | Moderate to High | Store HCl salt with desiccants; weigh quickly in humid environments.[1] |

| Reactivity | Nucleophilic (at Piperidine N) | Inert (at Piperidine N) | CRITICAL: You must neutralize the salt to the free base before attempting alkylation. |

*Note: Melting points are representative of the class; specific values depend on polymorphs.

Solubility & pH Logic

The piperidine nitrogen has a pKa of approximately 9.8 – 10.2 .

-

pH < 8: The molecule exists predominantly as the cation (Salt form), soluble in water.

-

pH > 11: The molecule exists as the uncharged free base, precipitating from water and partitioning into organic solvents.

Experimental Protocols

Conversion: HCl Salt Free Base

Use this protocol when using the commercial HCl salt as a starting material for a reaction (e.g., reductive amination).

-

Dissolution: Suspend 1.0 equivalent of the HCl salt in a biphasic mixture of Dichloromethane (DCM) and water (1:1 ratio).

-

Basification: While stirring, slowly add 2M NaOH or saturated

solution until the aqueous layer pH reaches ~12.-

Observation: The solid will dissolve as it converts to the free base and partitions into the DCM layer.

-

-

Extraction: Separate the organic layer.[1] Extract the aqueous layer twice more with DCM.[1]

-

Drying: Combine organic layers, dry over anhydrous

, filter, and concentrate in vacuo. -

Result: The residue is the Free Base , ready for immediate use.

Conversion: Free Base HCl Salt

Use this protocol to stabilize the compound for storage.

-

Dissolution: Dissolve the Free Base in a minimal amount of Methanol (MeOH) or Ethanol (EtOH).

-

Acidification: Add 1.1 equivalents of 4M HCl in Dioxane or concentrated aqueous HCl dropwise.

-

Observation: A white precipitate (the salt) may form immediately. If not, add Diethyl Ether (

) as an antisolvent to induce crystallization.

-

-

Isolation: Filter the solid and wash with cold Ether. Dry under high vacuum.[1]

Applications & Troubleshooting

Common Pitfalls in Synthesis

A frequent error in medicinal chemistry workflows is attempting nucleophilic substitution (e.g.,

-

The Error: Adding an alkyl halide to the HCl salt in a non-basic solvent.

-

The Consequence: No reaction occurs because the nitrogen lone pair is occupied by a proton (

). -

The Fix: Add an excess of base (e.g.,

,

Analytical Characterization (NMR)

The protonation state causes significant chemical shift changes in

-

Free Base (CDCl3): Piperidine

-protons appear upfield (typically -

HCl Salt (D2O/DMSO-d6): Piperidine

-protons shift downfield (typically

References

-

ChemicalBook. (n.d.).[1] 4-Cyano-N-piperidin-4-yl-benzamide hydrochloride Product Description. Retrieved from

-

GuideChem. (n.d.).[1] 4-cyano-n-piperidin-4-yl-benzamide hydrochloride Properties and Suppliers. Retrieved from

-

Combi-Blocks. (n.d.). General Procedures for Handling Piperidine Salts in Medicinal Chemistry. (Referenced for general salt neutralization protocols standard in the industry).

-

Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Authoritative text on pKa and solubility relationships of amine salts).

Sources

Methodological & Application

Application Note: Precision Amide Coupling of 4-Aminopiperidine & 4-Cyanobenzoyl Chloride

Executive Summary & Chemical Strategy

This application note details the protocol for the amide coupling of 4-aminopiperidine (a diamine) with 4-cyanobenzoyl chloride .

The Nucleophilicity Challenge (Regioselectivity)

The core technical challenge in this reaction is the presence of two distinct nucleophilic sites on 4-aminopiperidine:

-

N1 (Secondary Amine): Cyclic, generally more nucleophilic (

). -

N4 (Primary Amine): Exocyclic, generally less nucleophilic (

) and slightly more sterically accessible, though electronic effects dominate here.

Reaction Trajectory: Under standard kinetic control (low temperature, stoichiometric addition), the secondary amine (N1) reacts preferentially to form the tertiary amide. The primary amine remains available as a free base or salt.

-

Target Product (Major): (4-aminopiperidin-1-yl)(4-cyanophenyl)methanone.

-

Side Product: Bis-acylated species (N,N'-di(4-cyanobenzoyl)-4-aminopiperidine).

Expert Insight: If your objective is to couple the primary amine (N4) while leaving the piperidine ring free, do not use this protocol . Instead, utilize 1-Boc-4-aminopiperidine as the starting material, couple, and then deprotect.[1] This guide focuses on the direct coupling of the bare diamine.

Reaction Mechanism & Logic Flow

The reaction follows a nucleophilic acyl substitution via a tetrahedral intermediate. The addition of a non-nucleophilic base (DIPEA or TEA) is critical to scavenge the HCl byproduct, preventing the protonation of the remaining primary amine, which would render it inactive for subsequent steps (or conversely, if protonated, it protects it from bis-acylation).

Pathway Diagram

Figure 1: Reaction pathway highlighting the kinetic preference for N1-acylation and the risk of over-acylation.

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[2][3] | Role | Critical Attribute |

| 4-Aminopiperidine | 100.16 | 1.0 | Nucleophile | Hygroscopic; store under N2. |

| 4-Cyanobenzoyl chloride | 165.58 | 0.95 - 1.0 | Electrophile | Moisture sensitive; check quality (white solid). |

| Dichloromethane (DCM) | - | Solvent | Solvent | Anhydrous (Water < 50 ppm). |

| Triethylamine (TEA) | 101.19 | 1.1 - 1.5 | Base | Dry; scavenges HCl. |

| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.05 (Cat.) | Catalyst | Optional: Accelerates reaction but reduces selectivity. |

Experimental Protocol (Standard N1-Acylation)

Objective: Selective synthesis of (4-aminopiperidin-1-yl)(4-cyanophenyl)methanone.

Step-by-Step Methodology

-

Preparation of Amine Solution:

-

In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-aminopiperidine (1.0 equiv, e.g., 10 mmol, 1.00 g) in anhydrous DCM (10 volumes, 10 mL).

-

Add Triethylamine (1.2 equiv, 12 mmol, 1.67 mL).

-

Note: The solution should be clear. If the amine is old, filter off any carbonate salts.

-

-

Thermal Control (Critical):

-

Cool the reaction mixture to 0 °C using an ice/water bath.

-

Reasoning: Lower temperature increases the kinetic differentiation between the secondary and primary amine, favoring the more nucleophilic secondary amine.

-

-

Controlled Addition:

-

Dissolve 4-cyanobenzoyl chloride (0.95 equiv, 9.5 mmol, 1.57 g) in anhydrous DCM (5 volumes).

-

Add this solution dropwise to the amine mixture over 30–45 minutes via a pressure-equalizing addition funnel or syringe pump.

-

Alert: Do not add the amine to the acid chloride. High local concentration of acid chloride will lead to immediate bis-acylation.

-

-

Reaction & Monitoring:

-

Allow the mixture to stir at 0 °C for 1 hour, then slowly warm to Room Temperature (RT) over 2 hours.

-

TLC Monitoring: Use 10% MeOH in DCM with 1% NH4OH. Stain with Ninhydrin (primary amines turn purple).

-

Starting Material: Low Rf (purple spot).[2]

-

Product: Mid Rf (purple spot - primary amine still present).

-

Bis-impurity: High Rf (UV active, no purple stain).

-

-

-

Workup (Purification by Extraction):

-

Dilute reaction with DCM (20 mL).

-

Wash 1 (Basic): Wash with sat. NaHCO3 (2 x 15 mL) to remove HCl salts and unreacted acid.

-

Wash 2 (Brine): Wash with sat. NaCl (1 x 15 mL).

-

Drying: Dry organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

-

Purification:

-

If bis-acylated impurity is >5%, purify via flash column chromatography (Silica gel).

-

Eluent: Gradient 0% -> 10% MeOH in DCM (with 1% aqueous ammonia to keep the primary amine free).

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Bis-Acylation | Excess Acid Chloride or High Temp | Reduce Acid Chloride to 0.9 equiv. Maintain 0 °C strictly during addition. |

| Low Yield | Moisture in solvent | Hydrolysis of acid chloride. Ensure DCM is anhydrous. |

| Precipitation | Amine HCl salt formation | Add more DCM or switch to CHCl3. Ensure sufficient base (TEA) is present. |

| Wrong Regioisomer | N/A (Thermodynamic control) | N1-acylation is heavily favored. If N4-isomer is needed, use protection strategy (see below). |

Expert Alternative: The "Protection" Route

For researchers requiring the N4-amide (Primary amine coupled) or absolute purity.

If the goal is to react the primary amine (exocyclic):

-

Start with: 1-Boc-4-aminopiperidine (Commercially available).[4]

-

Coupling: React with 4-cyanobenzoyl chloride (DCM/TEA, RT).

-

Deprotection: Treat with TFA/DCM (1:1) to remove the Boc group.

-

Result: 4-cyano-N-(piperidin-4-yl)benzamide.

If the goal is to react the secondary amine (ring) with 100% selectivity:

-

Start with: 4-(Boc-amino)piperidine.

-

Coupling: React with 4-cyanobenzoyl chloride.

-

Deprotection: TFA/DCM.

-

Result: (4-aminopiperidin-1-yl)(4-cyanophenyl)methanone (Pure).

Workflow Visualization

Figure 2: Operational workflow for the batch synthesis.

References

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

-

BenchChem. (2025). Reactivity of 4-Aminobenzoyl Chloride and Piperidine Derivatives. BenchChem Technical Library. Link

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 415852, 4-Amino-1-benzylpiperidine (Structural Analog Data). Link

-

Organic Chemistry Portal. (2017). Chemoselective Acylation of Amines. Link

Sources

Using 4-Cyano-N-piperidin-4-yl-benzamide as a scaffold for library synthesis

Introduction: The "Privileged" Nature of the Scaffold

In the landscape of modern drug discovery, 4-Cyano-N-(piperidin-4-yl)benzamide represents a quintessential "privileged scaffold." This structural motif—a piperidine ring linked via an amide bond to a functionalized aromatic system—mimics the pharmacophores found in a vast array of bioactive molecules, including GPCR ligands (e.g., GPR119 agonists), ion channel blockers, and inhibitors of the Hedgehog signaling pathway (Smoothened receptor antagonists) [1, 2].

This guide details the strategic utilization of this scaffold for high-throughput library synthesis. By exploiting the orthogonal reactivity of the secondary amine (piperidine) and the aryl nitrile , researchers can rapidly generate diverse chemical libraries with high physiochemical relevance.

Core Structural Advantages

-

Piperidine Nitrogen (

): A highly nucleophilic secondary amine ideal for rapid diversification via acylation, sulfonylation, or reductive amination. -

Aryl Nitrile (

): A versatile "latent" functionality. It serves as a precursor for bioisosteres (e.g., tetrazoles), amidines, or can be retained as a hydrogen-bond acceptor. -

Amide Linker: Provides essential hydrogen-bonding interactions often required for receptor binding pockets.

Structural Analysis & Retrosynthesis

The following diagram illustrates the orthogonal diversity points available on the scaffold.

Figure 1: Orthogonal reactivity map of the 4-Cyano-N-(piperidin-4-yl)benzamide scaffold.

Synthetic Workflow: Parallel Library Generation

The most efficient route utilizes a "divergent" solution-phase synthesis. We prioritize functionalizing the piperidine nitrogen first (to eliminate the basic center and simplify handling), followed by modification of the nitrile if desired.

Workflow Diagram

Figure 2: Parallel synthesis workflow for library generation.

Detailed Experimental Protocols

Protocol A: Amide Library Generation (N-Capping)

Objective: Functionalization of the piperidine nitrogen using diverse carboxylic acids. Mechanism: HATU-mediated activation of carboxylic acids followed by nucleophilic attack by the piperidine amine.

Reagents:

-

Scaffold: 4-Cyano-N-(piperidin-4-yl)benzamide hydrochloride (

equiv). -

Carboxylic Acids (

): Diverse set ( -

Coupling Agent: HATU (

equiv).[1] -

Base: DIPEA (N,N-Diisopropylethylamine) (

equiv). -

Solvent: Anhydrous DMF or DMA.

Step-by-Step Procedure:

-

Stock Preparation: Prepare a

stock solution of the scaffold in DMF. Note: If using the HCl salt, ensure enough DIPEA is added in step 3 to neutralize the salt. -

Activation: In a 96-well deep-well plate or reaction block, dispense the carboxylic acids (

equiv). Add HATU ( -

Base Addition: Add DIPEA (

equiv) to the acid/HATU mixture. Shake for 10 minutes at room temperature to form the activated ester (OAt-ester). -

Coupling: Add the scaffold solution (

equiv) to each well. Add an additional -

Incubation: Seal the plate and shake at room temperature for 12–16 hours.

-

Monitoring: Check a random selection of wells via LC-MS. The mass shift should correspond to

(loss of water). -

Work-up:

Critical Insight: HATU is preferred over EDC/HOBt for library synthesis due to faster kinetics and higher conversion rates, which is crucial when dealing with sterically hindered acids [3].

Protocol B: Nitrile to Tetrazole Conversion

Objective: Bioisosteric replacement of the nitrile with a 5-substituted-1H-tetrazole.

Mechanism: [3+2] Cycloaddition catalyzed by Lewis Acid (

Reagents:

-

Substrate: N-functionalized scaffold (from Protocol A) (

equiv). -

Azide Source: Sodium Azide (

) ( -

Catalyst: Zinc Bromide (

) ( -

Solvent: Water/Isopropanol (1:1) or DMF (if solubility is poor).

Step-by-Step Procedure:

-

Setup: In a pressure-rated vial (or sealed microwave tube), dissolve the nitrile substrate in the solvent system (

). -

Reagent Addition: Add

followed by -

Reaction: Heat the mixture to

for 12–24 hours. Vigorous stirring is essential as the reaction is heterogeneous in water. -

Work-up:

-

Purification: The tetrazole product is acidic.[3] It can be purified by simple crystallization or reverse-phase HPLC.

Critical Insight: The

Data Presentation & Quality Control

For library validation, summarize data as follows:

| Compound ID | R-Group (Amide) | Formula | Calc. MW | Obs. m/z [M+H]+ | Purity (UV 254) | Yield (%) |

| LIB-001 | Acetyl | 271.32 | 272.1 | >98% | 85 | |

| LIB-002 | Cyclopropyl | 297.36 | 298.2 | >95% | 78 | |

| LIB-003 | 4-F-Phenyl | 351.38 | 352.1 | >99% | 92 | |

| LIB-004 | 3-Pyridyl | 334.38 | 335.2 | 94% | 70 |

QC Criteria:

-

Purity: Minimum >90% by LC-MS (UV/ELSD).

-

Identity: Confirmed by Mass Spec (+/- 0.5 Da).

-

Solubility: Store as

stocks in DMSO.

References

-

National Center for Biotechnology Information. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PubChem. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis, characterization and In-silico study of some 4-nitro-N-(piperidin-4-yl)benzamide derivatives as GPR119 agonists. Retrieved from [Link]

Sources

Preparation of 4-Cyano-N-piperidin-4-yl-benzamide hydrochloride stock solutions

Application Note: Precision Solubilization of 4-Cyano-N-piperidin-4-yl-benzamide Hydrochloride

Abstract & Chemical Context

This guide details the preparation, storage, and handling of stock solutions for 4-Cyano-N-piperidin-4-yl-benzamide hydrochloride (MW: ~265.74 g/mol ).[1] This compound features a benzamide core with a para-nitrile group and a piperidine moiety.

Why This Protocol Matters: Improper solubilization is the leading cause of variance in IC50/EC50 data. This specific molecule presents two distinct challenges:

-

Hygroscopicity: As a secondary amine hydrochloride salt, the piperidine ring is prone to absorbing atmospheric moisture, leading to weighing errors and concentration drift.[1]

-

Nitrile Hydrolysis Risk: While the benzamide linkage is robust, the nitrile (cyano) group is thermodynamically unstable in the presence of strong acids or bases at elevated temperatures, risking conversion to a primary amide or carboxylic acid [1].

Physicochemical Profile:

| Parameter | Data |

| Formula | C₁₃H₁₅N₃O[1][2] · HCl |

| Molecular Weight | 229.28 (Free Base) / 265.74 (HCl Salt) |

| Solubility (DMSO) | High (>50 mM) |

| Solubility (Water) | Moderate to High (pH dependent; salt form aids solubility) |

| pKa (Calc.) | ~10.5 (Piperidine amine), ~-1.5 (Amide) |

| Hygroscopicity | High (Requires desiccation) |

Primary Stock Preparation (DMSO)

The Gold Standard: 10 mM Stock in Anhydrous DMSO Dimethyl sulfoxide (DMSO) is the preferred solvent for primary stocks due to its ability to disrupt intermolecular hydrogen bonding and its low volatility.

Protocol Workflow

Figure 1: Critical path for stock generation. Note the visual QC step before aliquoting.

Step-by-Step Methodology

-

Equilibration: Remove the compound vial from the refrigerator/freezer and allow it to equilibrate to room temperature (approx. 30 mins) before opening. This prevents condensation from forming on the hygroscopic salt [2].

-

Weighing: Weigh approximately 2.66 mg of the powder into a sterile, amber glass vial.

-

Note: Use an anti-static gun if the powder is "fly-away."

-

-

Calculation: Calculate the volume of DMSO required for a 10 mM solution.

-

Dissolution: Add the calculated volume of anhydrous DMSO (Grade ≥99.9%).

-

Vortex vigorously for 30 seconds.

-

Sonicate: If particles persist, sonicate in a water bath at room temperature (25°C) for 5 minutes.[1] Do not heat above 40°C to protect the nitrile group.

-

-

Storage: Aliquot into small volumes (e.g., 50 µL) in polypropylene tubes. Store at -20°C or -80°C.

Aqueous Working Solutions & Serial Dilution

The "Crash-Out" Danger: Directly adding a high-concentration DMSO stock to a saline buffer (PBS) can cause immediate precipitation (crashing out) due to the sudden change in polarity.

Recommended Dilution Scheme (Intermediate Step)

To maintain solubility and ensure the DMSO concentration in your final assay is <1% (usually 0.1-0.5% is the target to avoid solvent toxicity):

Figure 2: Two-step dilution strategy to prevent compound precipitation.

Protocol:

-

Intermediate: Dilute the 10 mM stock 1:100 into a buffer containing 10% DMSO (e.g., 10 µL stock + 990 µL of [Buffer + DMSO]). This creates a 100 µM solution.[5]

-

Final: Dilute the intermediate 1:100 into your assay buffer (e.g., PBS or Media). This yields 1 µM with 0.1% DMSO .

Quality Control & Troubleshooting

| Issue | Diagnosis | Solution |

| Precipitation on Thawing | DMSO freezes at 19°C. Crystals may form. | Warm to 37°C for 2 mins and vortex. Ensure solution is clear before use. |

| Yellowing of Solution | Potential oxidation or hydrolysis of nitrile. | Check pH. If acidic (<4) or basic (>9), hydrolysis risk increases.[1] Discard if older than 6 months. |

| Inconsistent IC50 | Likely pipetting error due to viscosity of DMSO. | Use positive displacement pipettes or reverse pipetting technique for 100% DMSO. |

Validation Check (Self-Correction):

-

Is the solution clear? Hold against a light source. Any turbidity indicates the compound is not in solution (false negative in assays).

-

Did you account for the salt? Ensure you used the MW of 265.74 (HCl salt), not 229.28 (Free base).[1] Using the wrong MW results in a ~13% concentration error.

References

-

Nitrile Stability: "Amide Synthesis through Selective Partial Hydrolysis of Nitriles." Semantic Scholar.

-

Hygroscopicity Management: "Handling of Hygroscopic Compounds - Selleckchem FAQ."

-

Stock Preparation Standards: "Preparation of Stock Solutions using DMSO." BenchChem Application Notes.

-

Piperidine Salt Solubility: "Enhancing the Solubility of Piperidine-Containing Compounds." BenchChem Technical Support.

Sources

Microwave-assisted synthesis of 4-cyano-N-piperidinyl benzamides

Application Note: Microwave-Assisted Synthesis of 4-Cyano-N-piperidinyl Benzamides

Executive Summary & Scientific Rationale

The 4-cyano-N-piperidinyl benzamide scaffold is a privileged pharmacophore in drug discovery, frequently appearing in GPR119 agonists (metabolic disorders), inhibitors of SUV39H2 (epigenetics), and various CNS-active agents. Traditional thermal synthesis of these amides—typically involving acyl chlorides or carbodiimide coupling—often suffers from long reaction times (4–24 h), incomplete conversion, and the risk of hydrolyzing the sensitive nitrile (–CN) group to a primary amide or carboxylic acid under prolonged heating.

Microwave-Assisted Organic Synthesis (MAOS) offers a decisive advantage here. By utilizing dielectric heating , we can achieve rapid, volumetric heating that accelerates the amidation rate constant (

Key Technical Advantages:

-

Kinetic Control: Rapid ramp-to-temperature minimizes the exposure of the labile nitrile group to hydrolytic conditions.

-

Enhanced Solvation: The "superheating" effect of polar solvents (DMF/NMP) in a sealed vessel improves the solubility of zwitterionic coupling intermediates.

-

Green Chemistry: Compatible with lower solvent volumes and "direct amidation" catalysts, reducing waste streams.

Reaction Theory & Mechanism

The synthesis relies on the condensation of 4-cyanobenzoic acid with an amino-piperidine (e.g., 1-Boc-4-aminopiperidine or 1-aminopiperidine).

Mechanism of Activation (HATU Protocol)

-

Deprotonation: The base (DIPEA) deprotonates the carboxylic acid.

-

Activation: The carboxylate attacks HATU, forming an unstable O-acyl(tetramethyl)uronium salt.

-

Stabilization: The benzotriazole anion (OBt-) attacks the active ester, forming a reactive but more stable OBt-ester.

-

Aminolysis: The amine nucleophile attacks the OBt-ester, expelling the HOBt moiety and forming the amide bond.

Microwave Effect:[1][2][3][4][5][6][7][8][9] The dipolar rotation of the solvent (DMF) and the ionic conduction of the HATU/DIPEA salts generate internal heat instantly. This overcomes the activation energy barrier (

Experimental Protocols

Method A: High-Throughput Synthesis (HATU-Mediated)

Best for: Small scale (50 mg - 500 mg), library generation, and hindered amines.

Materials:

-

4-Cyanobenzoic acid (1.0 equiv)

-

Amine: 1-Boc-4-aminopiperidine (1.1 equiv) [or 1-aminopiperidine]

-

Coupling Reagent: HATU (1.2 equiv)

-

Base: DIPEA (2.0 equiv)

-

Solvent: Anhydrous DMF (Concentration: 0.2 M - 0.5 M)

Step-by-Step Protocol:

-

Preparation: In a microwave-transparent vial (e.g., 10 mL Pyrex), dissolve 4-cyanobenzoic acid (147 mg, 1.0 mmol) in 3 mL of anhydrous DMF.

-

Activation: Add DIPEA (348 µL, 2.0 mmol) followed by HATU (456 mg, 1.2 mmol). Stir at room temperature for 2 minutes to allow pre-activation (formation of the active ester).

-

Addition: Add 1-Boc-4-aminopiperidine (220 mg, 1.1 mmol). Cap the vial with a Teflon-lined septum.

-

Irradiation: Place in a single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).

-

Temp: 80 °C

-

Time: 10 minutes

-

Pressure Limit: 200 psi

-

Power: Dynamic (Max 150 W)

-

-

Workup: Pour the reaction mixture into 30 mL of saturated NaHCO₃ (aq). A white precipitate should form.

-

If oil forms: Extract with EtOAc (3 x 20 mL), wash with brine, dry over MgSO₄, and concentrate.

-

-

Purification: The crude product is often >95% pure. If necessary, recrystallize from EtOH/Water or purify via flash chromatography (0-5% MeOH in DCM).

Method B: "Green" Direct Amidation (Catalyst-Free/Low Catalyst)

Best for: Scale-up (>1 g) and cost-sensitive applications.

Materials:

-

4-Cyanobenzoic acid (1.0 equiv)

-

Amine (1.2 equiv)

-

Catalyst: Boric Acid (10 mol%) or Ceric Ammonium Nitrate (CAN) (5 mol%)

-

Solvent: Toluene or Xylene (or solvent-free if neat reagents melt <100°C)

Protocol:

-

Mix acid, amine, and catalyst in a microwave vial.

-

Add minimal solvent (solid-to-liquid ratio 1:1) to create a slurry.

-

Irradiate at 130 °C for 20 minutes . Note: Higher temp required for direct amidation.[10]

-

Cool and dilute with EtOAc. Wash with 1N HCl (to remove unreacted amine) and sat. NaHCO₃ (to remove unreacted acid).

Optimization & Data Analysis

The following table summarizes the optimization of the reaction conditions for 4-cyano-N-(1-Boc-piperidin-4-yl)benzamide.

| Entry | Method | Temp (°C) | Time | Yield (%) | Purity (LCMS) | Notes |

| 1 | Thermal (Reflux) | 110 (Toluene) | 16 h | 65% | 82% | Incomplete conversion; some nitrile hydrolysis. |

| 2 | MW / EDC / HOBt | 80 | 10 min | 78% | 91% | Good, but removal of urea byproduct required. |

| 3 | MW / HATU | 80 | 10 min | 96% | 98% | Optimal. Clean profile. |

| 4 | MW / Catalyst-Free | 150 | 30 min | 45% | 70% | Significant degradation of nitrile group. |

Critical Control Point:

-

Nitrile Hydrolysis: At temperatures >120°C in the presence of water (even atmospheric moisture) and base, the 4-cyano group can hydrolyze to the primary amide (4-CONH₂-Ph...).

-

Prevention: Use anhydrous DMF and keep MW temperature ≤100°C when using basic conditions (Method A).

Visual Workflows

Figure 1: Reaction Scheme & Mechanism

Caption: Mechanistic pathway for the HATU-mediated microwave synthesis.

Figure 2: Experimental Workflow

Caption: Step-by-step operational workflow for the microwave synthesis protocol.

References

-

Microwave-Assisted Synthesis of Benzimidazole Derivatives. Current Green Chemistry, 2025. Link

-

Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. MDPI, 2020. Link

-

Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 2023. Link

-

Microwave-assisted synthesis and in vitro stability of N-benzylamide non-steroidal anti-inflammatory drug conjugates. PubMed, 2019.[7] Link

-

N-cyclopropyl-N-piperidinylbenzamides as GPR119 modulators. Patent WO2012123449A1, 2012. Link

Sources

- 1. visitka.narod.ru [visitka.narod.ru]

- 2. WO2012123449A1 - N- cyclopropyl - n- piperidinylbenzamides as gpr119 modulators - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Microwave-Assisted Solid-Phase Synthesis of side-chain to side-chain lactam-bridge cyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamscience.com [benthamscience.com]

- 6. mdpi.com [mdpi.com]

- 7. Microwave-assisted synthesis and in vitro stability of N-benzylamide non-steroidal anti-inflammatory drug conjugates for CNS delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. arkat-usa.org [arkat-usa.org]

- 9. oatext.com [oatext.com]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols for the Scale-Up Synthesis of 4-Cyano-N-piperidin-4-yl-benzamide Hydrochloride

Introduction

4-Cyano-N-piperidin-4-yl-benzamide and its hydrochloride salt are pivotal intermediates in the synthesis of various pharmaceutically active compounds. Their structural motif is found in a range of therapeutic agents, making a robust and scalable synthetic route to this key building block a necessity for drug development and manufacturing. This guide provides a comprehensive, in-depth technical overview and detailed protocols for the scale-up synthesis of 4-Cyano-N-piperidin-4-yl-benzamide hydrochloride. The methodologies described herein are designed for scalability, safety, and high purity of the final product, catering to the needs of researchers and professionals in the pharmaceutical industry.

Synthetic Strategy: A Two-Step Approach

The synthesis of 4-Cyano-N-piperidin-4-yl-benzamide hydrochloride is efficiently achieved through a two-step process:

-

Amide Coupling: The synthesis commences with the formation of an amide bond between 4-cyanobenzoyl chloride and a protected piperidine derivative, tert-butyl 4-aminopiperidine-1-carboxylate. The use of an acid chloride for amide bond formation is a well-established and highly efficient method, particularly suitable for large-scale applications.[1][2]

-

Deprotection and Salt Formation: The subsequent step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group from the piperidine nitrogen under acidic conditions. This deprotection step, utilizing hydrochloric acid, concurrently forms the desired hydrochloride salt of the final product. This method is advantageous for its simplicity and atom economy, as the deprotecting agent also serves to form the final salt.[3][4]

Reagent Overview and Safety Considerations

The following table summarizes the key reagents used in this synthesis, along with their critical properties and safety information. It is imperative to consult the Safety Data Sheet (SDS) for each chemical before commencing any experimental work.

| Reagent | Formula | MW ( g/mol ) | Key Hazards | Recommended PPE |

| 4-Cyanobenzoyl chloride | C₈H₄ClNO | 165.58 | Corrosive, causes severe skin burns and eye damage, harmful if swallowed or inhaled.[5][6][7] | Gloves, chemical resistant apron, safety goggles with side-shields, face shield, respirator.[7] |

| tert-Butyl 4-aminopiperidine-1-carboxylate | C₁₀H₂₀N₂O₂ | 200.28 | Causes skin and eye irritation.[8] | Gloves, lab coat, safety glasses.[9][10] |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | Flammable, corrosive, toxic if inhaled. | Gloves, lab coat, safety goggles, use in a well-ventilated fume hood. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Suspected carcinogen, skin and eye irritant. | Gloves, lab coat, safety goggles, use in a well-ventilated fume hood. |

| Hydrochloric Acid (4M in Dioxane) | HCl | 36.46 | Corrosive, causes severe burns, flammable (dioxane). | Gloves, chemical resistant apron, safety goggles with side-shields, face shield, use in a well-ventilated fume hood. |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Highly flammable, causes serious eye irritation. | Gloves, lab coat, safety goggles, use in a well-ventilated fume hood. |

| Hexanes | C₆H₁₄ | 86.18 | Highly flammable, skin and respiratory irritant, may cause drowsiness or dizziness. | Gloves, lab coat, safety goggles, use in a well-ventilated fume hood. |

Experimental Protocols

Part 1: Synthesis of tert-Butyl 4-(4-cyanobenzamido)piperidine-1-carboxylate

This protocol details the amide coupling reaction. The Schotten-Baumann conditions, employing a biphasic system or an organic solvent with a tertiary amine base, are well-suited for this transformation, ensuring high yields and purity.[11]

Materials:

-

tert-Butyl 4-aminopiperidine-1-carboxylate (1.0 eq)

-

4-Cyanobenzoyl chloride (1.05 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a suitably sized reactor, under an inert atmosphere (e.g., nitrogen), dissolve tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (5-10 mL per mmol of the amine).

-

Add triethylamine (1.2 eq) to the solution and cool the mixture to 0-5 °C in an ice bath.

-

In a separate flask, dissolve 4-cyanobenzoyl chloride (1.05 eq) in anhydrous DCM.

-

Add the 4-cyanobenzoyl chloride solution dropwise to the stirring amine solution at 0-5 °C, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[11]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product, tert-butyl 4-(4-cyanobenzamido)piperidine-1-carboxylate, is typically a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or used directly in the next step if the purity is deemed sufficient.

Part 2: Synthesis of 4-Cyano-N-piperidin-4-yl-benzamide Hydrochloride

This protocol describes the deprotection of the Boc group and the subsequent formation of the hydrochloride salt. The use of HCl in dioxane is a standard and effective method for Boc deprotection.[3][4]

Materials:

-

tert-Butyl 4-(4-cyanobenzamido)piperidine-1-carboxylate (1.0 eq)

-

4M HCl in 1,4-Dioxane

-

Ethyl acetate or Diethyl ether

Procedure:

-

Dissolve the crude or purified tert-butyl 4-(4-cyanobenzamido)piperidine-1-carboxylate (1.0 eq) in a minimal amount of a suitable solvent such as ethyl acetate.

-

To the stirred solution, add 4M HCl in dioxane (typically 3-5 equivalents) dropwise at room temperature. A precipitate usually forms upon addition.

-

Stir the resulting slurry at room temperature for 2-16 hours. The reaction can be monitored by TLC or HPLC to ensure complete consumption of the starting material.[3]

-

After the reaction is complete, collect the solid product by filtration.

-

Wash the filter cake with a suitable solvent, such as ethyl acetate or diethyl ether, to remove any residual impurities.

-

Dry the product under vacuum to afford 4-Cyano-N-piperidin-4-yl-benzamide hydrochloride as a solid.

Scale-Up Considerations and Process Optimization

-

Reaction Control: On a larger scale, the exothermic nature of the amide coupling and the deprotection step needs to be carefully managed. A jacketed reactor with precise temperature control is recommended. The dropwise addition of reagents should be slow and monitored to maintain the desired temperature range.

-

Purification: While column chromatography is suitable for small-scale purification, it is often impractical and costly for large-scale synthesis. Crystallization is the preferred method for purifying both the intermediate and the final product on a larger scale.[12][13] The choice of crystallization solvent is critical and may require some optimization to achieve high yield and purity.

-

Safety: The handling of large quantities of 4-cyanobenzoyl chloride and 4M HCl in dioxane requires stringent safety protocols. These operations should be conducted in a well-ventilated area, preferably a walk-in fume hood, with appropriate personal protective equipment.[5][7]

-

Waste Management: The acidic and basic aqueous washes generated during the workup of the amide coupling reaction will need to be neutralized before disposal. Solvent waste should be collected and disposed of according to institutional and local regulations.

Characterization

The identity and purity of the final product, 4-Cyano-N-piperidin-4-yl-benzamide hydrochloride, should be confirmed by a suite of analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., nitrile, amide).

-

High-Performance Liquid Chromatography (HPLC): To assess the purity.

-

Melting Point: As an indicator of purity.

Conclusion

The synthetic route and protocols detailed in this application note provide a robust and scalable method for the production of 4-Cyano-N-piperidin-4-yl-benzamide hydrochloride. By adhering to the outlined procedures and giving due consideration to safety and scale-up parameters, researchers and drug development professionals can confidently and efficiently synthesize this valuable pharmaceutical intermediate.

References

-

Dunsmore, C. J., et al. (2006). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 10(3), 397–417. [Link]

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

- Dunitz, J. D., & Gavezzotti, A. (2005). Crystal engineering: a new discipline.

- Aakeröy, C. B., & Salmon, D. J. (2005). Building co-crystals with molecular sense and supramolecular sensibility.

- KISHIDA CHEMICAL CO., LTD. (2023, April 24). Safety Data Sheet: tert-Butyl 4-(3-aminopyridin-2-ylamino)

- Capot Chemical. (2013, November 5). MSDS of Tert-butyl 3-(4-aminophenyl)

-

Common Organic Chemistry. Boc Deprotection - HCl. [Link]

- Kumar, L., & Bansal, A. K. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical development and technology, 17(3), 356-365.

-

ResearchGate. Synthesis, characterization and In-silico study of some 4-nitro-N-(piperidin-4-yl)benzamide derivatives as GPR119 agonists for the treatment of diabetes. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Boc Deprotection - HCl [commonorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. chemscene.com [chemscene.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. 87120-72-7 | tert-Butyl 4-aminopiperidine-1-carboxylate | Pimavanserin Related | Ambeed.com [ambeed.com]

- 9. fishersci.com [fishersci.com]

- 10. capotchem.com [capotchem.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. CA2514092C - Novel cocrystallization of hydrochloric acid salt of an active agent - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing pH for Extraction of 4-Cyano-N-piperidin-4-yl-benzamide Free Base

Welcome to the technical support center. This guide provides a comprehensive, in-depth approach to optimizing the pH for the liquid-liquid extraction of 4-Cyano-N-piperidin-4-yl-benzamide free base. It is designed for researchers, scientists, and drug development professionals to not only execute the procedure but also to understand the underlying chemical principles that govern a successful and efficient extraction.

Frequently Asked Questions (FAQs): The "Why" Behind pH Optimization

Q1: Why is pH so critical for the extraction of 4-Cyano-N-piperidin-4-yl-benzamide?

The molecular structure of 4-Cyano-N-piperidin-4-yl-benzamide contains a basic piperidine nitrogen. This nitrogen atom can be protonated (gain a proton, H+) under acidic conditions or exist as a neutral "free base" under basic conditions. The ionization state of a molecule drastically affects its solubility.[1]

-

Protonated Form (Acidic pH): The protonated form is a salt (an ion pair) and is typically water-soluble.

-

Free Base Form (Basic pH): The neutral, or free base, form is significantly more soluble in organic solvents and less soluble in water.[2][3]

Liquid-liquid extraction exploits this pH-dependent solubility difference to separate the target compound from impurities. By manipulating the pH of the aqueous phase, we can control whether our compound prefers to be in the aqueous or the organic layer.[4][5]

Q2: What is pKa and why is it the most important parameter for this extraction?

pKa is the pH at which 50% of the compound is in its protonated (ionized) form and 50% is in its deprotonated (neutral) form.[1][6] For a basic compound like ours, the relevant equilibrium is with its conjugate acid. Knowing the pKa of the piperidine nitrogen allows us to apply the Henderson-Hasselbalch equation to predict the ionization state at any given pH.[7][8][9]

The general rule of thumb for extracting a basic compound is to adjust the pH of the aqueous phase to be at least two pH units above its pKa.[2] At this pH, the compound will be more than 99% in its neutral, organic-soluble free base form, maximizing its partitioning into the organic solvent.[10]

Q3: I don't know the exact pKa of my compound. How do I proceed?

It is common not to have an experimentally determined pKa for a novel or research compound. However, we can make a very educated estimate. The pKa of a simple piperidine is around 11.2. The substituents on our molecule will influence this value, but we can use this as a starting point.

The most practical approach is to perform a scouting experiment to determine the optimal pH empirically. This involves extracting small, equal aliquots of your sample at various basic pH values (e.g., pH 9, 10, 11, and 12) and analyzing the recovery in the organic phase.[10]

Experimental Protocol: Empirical Determination of Optimal Extraction pH

This protocol provides a step-by-step method to determine the ideal pH for maximizing the yield of 4-Cyano-N-piperidin-4-yl-benzamide free base.

Core Principle

The experiment is designed to find the pH at which the compound's distribution coefficient (the ratio of its concentration in the organic phase to the aqueous phase) is maximized.

Workflow Diagram

Caption: Workflow for empirical pH optimization.

Step-by-Step Methodology

-

Preparation of Aqueous Buffers: Prepare a series of aqueous buffer solutions at pH 9, 10, 11, and 12. Carbonate-bicarbonate buffers are suitable for the pH 9-11 range, while a sodium hydroxide solution can be used for pH 12. Verify the pH of each buffer with a calibrated pH meter.

-

Sample Preparation: Dissolve a known quantity of the crude 4-Cyano-N-piperidin-4-yl-benzamide product (after initial workup to remove acidic or neutral impurities) in a water-immiscible organic solvent with a favorable partition coefficient, such as ethyl acetate, dichloromethane, or toluene.[4]

-

Liquid-Liquid Extraction:

-

Divide the organic solution into four equal volumes in separate separatory funnels.

-

To each funnel, add an equal volume of one of the prepared aqueous buffers (pH 9, 10, 11, 12).

-

Stopper the funnels and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.

-

Allow the layers to separate completely.

-

-

Sample Analysis:

-

Carefully separate and collect the organic layer from each extraction.

-

Analyze a small, precise aliquot of each organic layer using a suitable analytical technique (e.g., HPLC, UPLC, or quantitative TLC) to determine the concentration of the target compound.

-

-

Data Interpretation: Compare the recovery of the free base in the organic layer for each pH. The pH that yields the highest concentration is the optimal pH for your extraction.

Data Summary Table

| pH of Aqueous Phase | Predicted Ionization State | Expected Solubility in Organic Phase | Relative Recovery (Example) |

| 9.0 | Partially Ionized | Moderate | 75% |

| 10.0 | Mostly Free Base | High | 95% |

| 11.0 | Predominantly Free Base | Very High | >99% |

| 12.0 | Almost Entirely Free Base | Very High | >99% |

Troubleshooting Guide

Issue 1: Low Extraction Yield Despite Using an Optimized pH

-

Causality: The issue might not be the pH but the choice of solvent or the extraction technique itself. The distribution coefficient (LogD) is a function of both pH and the solvent system.[11] An unsuitable organic solvent will result in poor partitioning even if the compound is in its neutral form.

-

Troubleshooting Steps:

-

Solvent Selection: If using a non-polar solvent like hexane, consider switching to a more polar solvent like ethyl acetate or dichloromethane, which may better solubilize the benzamide structure.

-

Increase Solvent Volume: Using a larger volume of organic solvent can help drive the equilibrium towards the organic phase. A common starting ratio is a 1:1 volume of organic to aqueous phase, but this can be adjusted.[10]

-

Multiple Extractions: It is more efficient to perform multiple extractions with smaller volumes of organic solvent than a single extraction with a large volume. For example, three extractions with 50 mL of ethyl acetate will recover more compound than one extraction with 150 mL.

-

Issue 2: Formation of an Emulsion at the Interface

-

Causality: Emulsions are a third phase at the interface of the aqueous and organic layers, often caused by the presence of surfactants or fine particulates, or by shaking the mixture too vigorously.[2]

-

Troubleshooting Steps:

-

Mechanical Separation: Allow the separatory funnel to stand undisturbed for a longer period. Gentle swirling or tapping of the funnel can help break the emulsion.

-

Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, making it more polar and decreasing the solubility of the organic solvent in the aqueous layer, which often helps to break the emulsion.

-

Filtration: For persistent emulsions, you can drain the entire mixture and filter it through a pad of Celite or glass wool to remove the particulate matter that may be stabilizing the emulsion.

-

Issue 3: The Compound Crashes Out (Precipitates) Upon pH Adjustment

-

Causality: This occurs when the free base form of your compound has low solubility in both the aqueous and the organic phases at the concentration you are working with.

-

Troubleshooting Steps:

-

Dilution: Before adjusting the pH, dilute the mixture with more of both the organic and aqueous solvents. This will keep the concentration of the free base below its solubility limit.

-

Solvent Change: Choose an organic solvent in which your free base is more soluble. You may need to perform preliminary solubility tests with your purified compound.

-

Temperature: Gently warming the mixture might increase the solubility of your compound. However, be cautious with volatile solvents.

-

Logical Relationship Diagram for Troubleshooting

Caption: Troubleshooting logic for extraction issues.

References

- Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods.

- ACS Publications. (2011, July 25). Prediction of the Dissociation Constant pKa of Organic Acids from Local Molecular Parameters of Their Electronic Ground State.

- Research Outreach. (2023, November 8). pKa prediction from ab initio calculations.

- ACS Publications. (n.d.). How to Predict the pKa of Any Compound in Any Solvent.

- ACD/Labs. (2025, July 24). What is the pKa of my compound?.

- Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation.

- SCION Instruments. (2025, January 21). How Can We Improve Our Liquid-Liquid Extraction Processes?.

- Wikipedia. (n.d.). Henderson–Hasselbalch equation.

- Celignis. (n.d.). Use of Liquid-Liquid Extraction for Downstream Stages in Bioprocesses.

- Study.com. (n.d.). Henderson-Hasselbalch Equation | Overview, Importance & Examples.

- Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION.

- YouTube. (2023, June 8). Henderson-Hasselbalch Plots for Acid-Base Extraction.

- ACS Publications. (2017, November 10). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components.

- Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD.

- AccessPhysiotherapy. (n.d.). Chapter 3. Pharmacokinetics.

- Vulcanchem. (n.d.). 3-cyano-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide.

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. Improve your Liquid-Liquid Extraction (LLE) Processes [scioninstruments.com]

- 3. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]

- 4. Liquid-Liquid Extraction - Use in Bioprocess Development [celignis.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pKa prediction from ab initio calculations - Research Outreach [researchoutreach.org]

- 7. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]

- 8. Henderson-Hasselbalch Equation | Overview, Importance & Examples - Lesson | Study.com [study.com]

- 9. m.youtube.com [m.youtube.com]

- 10. elementlabsolutions.com [elementlabsolutions.com]

- 11. 3-cyano-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide (2034304-99-7) for sale [vulcanchem.com]

Preventing hydrolysis of the cyano group during acidic deprotection

Technical Support Center: Synthetic Chemistry Division

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet challenging side reaction of nitrile hydrolysis during the acidic removal of protecting groups like tert-butoxycarbonyl (Boc). Here, we provide not just protocols, but the underlying chemical principles and troubleshooting strategies to preserve the integrity of your molecule.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive regarding this issue.

Q1: I'm seeing a new mass corresponding to M+17 (amide) or M+18 (carboxylic acid) after my TFA deprotection. What is happening? A1: You are likely observing the hydrolysis of your cyano group. Under strong acidic conditions, particularly in the presence of trace water, the nitrile nitrogen is protonated. This dramatically increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by water. The reaction proceeds through an amide intermediate, which can often be hydrolyzed further to the corresponding carboxylic acid under the same conditions.[1][2][3][4]

Q2: Why is neat Trifluoroacetic Acid (TFA) so problematic for nitrile-containing compounds? A2: TFA is a very strong acid and is often used in high concentrations (25-100%). This potency, combined with the inevitable presence of small amounts of water, creates a highly effective medium for nitrile hydrolysis.[4] Furthermore, the cleavage of a Boc group with TFA generates a reactive tert-butyl cation, which requires the use of scavengers to prevent side reactions like t-butylation of nucleophilic residues (e.g., Trp, Met).[5][6] While scavengers handle the cation, they do not prevent the acid-and-water-driven hydrolysis of the nitrile.

Q3: Is 4M HCl in Dioxane a better choice than TFA/DCM? A3: For substrates with acid-sensitive groups like nitriles, 4M HCl in dioxane is frequently a superior choice.[7][8] There are two primary reasons:

-

Anhydrous Conditions: Commercial solutions of HCl in dioxane are typically anhydrous, minimizing the key nucleophile (water) required for hydrolysis.[9][10]

-

Milder Acidity Profile: While still a strong acid, the overall conditions are often perceived as milder or more controlled compared to neat or highly concentrated TFA solutions. This can lead to greater selectivity, preserving other acid-labile groups like tert-butyl esters in some cases, which suggests a lower propensity for hydrolyzing the more robust nitrile group.[7]

Q4: Can I just run my TFA deprotection at a lower temperature? A4: Lowering the reaction temperature (e.g., to 0 °C) is a classic strategy to reduce the rate of side reactions, and it can certainly help minimize the extent of nitrile hydrolysis. However, it may not eliminate it completely, especially if the deprotection requires an extended reaction time. It is a good first troubleshooting step, but a change of reagent is often more effective.

Q5: Are there any completely non-acidic methods to remove a Boc group and preserve my nitrile? A5: Yes, several orthogonal strategies exist for cases where even the mildest acidic conditions are detrimental. These include:

-

Thermal Deprotection: Heating the substrate in a suitable solvent (e.g., methanol) in a continuous flow reactor can cleanly remove the Boc group without any acid catalyst. Nitriles are stable under these conditions.[11]

-

Base-Promoted Deprotection: For specific molecular scaffolds, mild basic conditions (e.g., Cesium Carbonate in Methanol) can selectively cleave a Boc group while leaving a sensitive nitrile intact.[12]

-

Lewis Acid Catalysis: Reagents like Iron(III) chloride can catalyze Boc removal under conditions that may be compatible with nitriles.

-

Oxalyl Chloride in Methanol: This system provides a mild, non-TFA based method for Boc removal that is tolerant of many functional groups.[13][14][15]

Part 2: Troubleshooting and Strategy Selection

The challenge of preserving a nitrile group is a classic problem of chemoselectivity. The goal is to find conditions where the rate of deprotection is significantly faster than the rate of hydrolysis.

The Competing Reaction Pathway

The core issue is a competition between the desired deprotection pathway and the undesired hydrolysis pathway.

Caption: Competing reaction pathways during acidic deprotection.

Decision-Making Workflow

Use this workflow to select the appropriate deprotection strategy for your nitrile-containing substrate.

Caption: Decision workflow for selecting a deprotection method.

Comparison of Deprotection Strategies

The table below summarizes the key attributes of different methods for deprotecting Boc-amines in the presence of a cyano group.

| Method | Reagent(s) | Typical Conditions | Nitrile Preservation | Key Advantages | Major Drawbacks |

| Standard TFA | 20-50% TFA in DCM | 0 °C to RT, 30-120 min | Risky | Fast, volatile reagent, well-established.[16][17] | High risk of nitrile hydrolysis, especially with water.[4] Generates reactive cations.[5] |

| HCl in Dioxane | 4M HCl in Dioxane | RT, 30-60 min | Good to Excellent | Anhydrous conditions suppress hydrolysis.[7] Often yields crystalline HCl salts, aiding purification.[18] | Dioxane is a hazardous solvent and can form peroxides.[19] |

| Thermal (Flow) | Methanol or TFE | 150-230 °C, continuous flow | Excellent | Completely acid-free, high functional group tolerance including nitriles.[11] | Requires specialized continuous flow reactor equipment. |

| Base-Promoted | Cs₂CO₃ in Methanol | Reflux | Excellent (Substrate Dependent) | Extremely mild towards acid-sensitive groups. Orthogonal to all acid-labile groups.[12] | Substrate-specific; may not be generally applicable. Basic conditions may affect other functional groups. |

| Mild Lewis Acid | FeCl₃ in MeCN/H₂O | RT | Good (Substrate Dependent) | Catalytic, avoids strong protic acids, clean process. | Scope may be limited; requires screening for new substrates. |

Part 3: Detailed Experimental Protocols

Disclaimer: These protocols are intended as a guide. All reactions should be performed by trained chemists under appropriate safety protocols. Reaction times and conditions should be optimized for each specific substrate, monitored by a suitable technique (e.g., TLC, LC-MS).

Protocol 1: Modified TFA Deprotection (First-Line Troubleshooting)

This protocol aims to minimize hydrolysis by controlling reaction parameters. It is best suited for robust molecules where only minor hydrolysis is observed under standard conditions.

-

Materials:

-

Boc-protected, nitrile-containing substrate

-

Anhydrous Dichloromethane (DCM)

-